molecular formula C22H30N2O6S B11172271 N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11172271
M. Wt: 450.6 g/mol
InChI Key: LIBRAPBHVGMNBR-UHFFFAOYSA-N
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Description

N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C22H30N2O6S. This compound is known for its unique chemical structure, which includes a hexylsulfamoyl group attached to a phenyl ring, and a trimethoxybenzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hexylsulfamoyl group: This can be achieved by reacting hexylamine with sulfonyl chloride under controlled conditions.

    Attachment to the phenyl ring: The hexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the trimethoxybenzamide moiety: This involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the benzamide structure.

    Final coupling: The two moieties are then coupled together under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the methoxy groups on the benzamide ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The hexylsulfamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide can be compared with similar compounds such as:

    N-(4-benzylsulfamoyl-phenyl)-acetamide: This compound has a benzyl group instead of a hexyl group, leading to different chemical and biological properties.

    N-(4-bromophenylsulfonyl)-benzoyl-L-valine: This compound includes a bromophenylsulfonyl group and an amino acid residue, which may confer different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C22H30N2O6S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H30N2O6S/c1-5-6-7-8-13-23-31(26,27)18-11-9-17(10-12-18)24-22(25)16-14-19(28-2)21(30-4)20(15-16)29-3/h9-12,14-15,23H,5-8,13H2,1-4H3,(H,24,25)

InChI Key

LIBRAPBHVGMNBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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